methyl 3-methoxy-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-5-3-4-6-8(7)12-9(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
JBGKLXUHWGUPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Methoxy 1h Indole 2 Carboxylate and Analogous Indole 2 Carboxylates
Classical Indole (B1671886) Synthesis Routes and Their Adaptations for Indole-2-carboxylates
Several named reactions have been fundamental to the construction of the indole ring system for over a century. nih.gov Many of these have been adapted to accommodate the synthesis of functionalized indoles, including those bearing the 2-carboxylate moiety.
Fischer Indole Synthesis (FIS) in the Context of Functionalized Indoles
One of the oldest and most versatile methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. rsc.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org The choice of acid catalyst is critical, with Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride, being commonly employed. wikipedia.org
The Fischer indole synthesis is a powerful tool for preparing a wide array of substituted indoles and can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com For the synthesis of indole-2-carboxylates, a common strategy involves the use of pyruvic acid or its esters as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine with ethyl pyruvate (B1213749) can yield the corresponding ethyl indole-2-carboxylate (B1230498). nih.gov
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
Recent advancements in the Fischer indole synthesis include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This modification expands the scope of the reaction to include a wider variety of starting materials. wikipedia.org The Fischer indole synthesis has been instrumental in the total synthesis of numerous natural products, including the antimigraine drugs of the triptan class. wikipedia.org
Reissert Indole Synthesis for 2-Substituted Indoles
The Reissert indole synthesis provides a reliable route to indoles and their derivatives, particularly those substituted at the 2-position. wikipedia.org This method begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization to form the indole-2-carboxylic acid. wikipedia.org
The initial step involves a base-catalyzed condensation reaction. researchgate.net The subsequent reductive cyclization can be achieved using various reducing agents, including zinc in acetic acid, iron powder in acetic acid/ethanol (B145695), or sodium dithionite. wikipedia.orgresearchgate.netresearchgate.net The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the parent indole. wikipedia.orgresearchgate.net
A key advantage of the Reissert synthesis is its ability to directly install a carboxylic acid group at the 2-position of the indole ring, which can then be esterified or subjected to other transformations. mdpi.com For example, the synthesis of methyl 6-chloro-4-iodoindole-2-carboxylate has been accomplished using a Reissert strategy. researchgate.net
The reaction mechanism for the reductive cyclization involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. youtube.comyoutube.com Variations of the Reissert synthesis have been developed to improve yields and expand the substrate scope. For instance, potassium ethoxide has been shown to be a more effective base than sodium ethoxide in the initial condensation step. wikipedia.org
Madelung Indole Synthesis and Modernized Conditions for Methoxyindole Derivatives
The Madelung synthesis is a powerful method for the preparation of indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This reaction is particularly useful for the synthesis of 2-alkinylindoles, which are not readily accessible through other methods. wikipedia.org The classical Madelung synthesis often requires harsh reaction conditions, with temperatures ranging from 200–400 °C. wikipedia.org
However, significant advancements have been made to improve the reaction conditions. The Madelung-Houlihan variation, for example, employs metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107), which allows the reaction to proceed at much lower temperatures, between -20 and 25 °C. wikipedia.org
The Smith-modified Madelung synthesis offers another milder alternative, utilizing organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org This modification is compatible with a wide range of substituted anilines, including those with methoxy (B1213986) groups. wikipedia.org A recent development involves a tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system, which allows for the efficient one-pot synthesis of N-methyl-2-arylindoles from methyl benzoate (B1203000) and N-methyl-o-toluidine with high yields. organic-chemistry.orgorganic-chemistry.org This method is notable for being transition-metal-free and compatible with various functional groups. organic-chemistry.org
The mechanism of the Madelung synthesis involves the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide group. quimicaorganica.org The resulting carbanion then attacks the amide carbonyl, leading to cyclization and subsequent dehydration to form the indole ring. quimicaorganica.org
Hemetsberger-Knittel Indole Synthesis for Indole-2-carboxylates
The Hemetsberger-Knittel indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester. synarchive.comwikipedia.org This method is particularly well-suited for the synthesis of indole-2-carboxylates and typically provides good yields, often exceeding 70%. wikipedia.orgchemeurope.com
The starting material, a 3-aryl-2-azido-propenoic ester, is prepared through a Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate. researchgate.netresearchgate.net The subsequent thermal cyclization is believed to proceed through a nitrene intermediate, although the exact mechanism is still a subject of investigation. wikipedia.orgchemeurope.com Azirine intermediates have been isolated in some cases, providing insight into the reaction pathway. wikipedia.orgchemeurope.com
Despite its high yields, the Hemetsberger-Knittel synthesis is not as widely used as some other methods due to the potential instability and difficulty in preparing the azido (B1232118) starting materials. wikipedia.orgchemeurope.com However, it remains a valuable tool for the synthesis of specific indole-2-carboxylate derivatives. researchgate.net
Leimgruber-Batcho Indole Synthesis Applied to Methoxyindole Systems
The Leimgruber-Batcho indole synthesis has become a popular and efficient alternative to the Fischer indole synthesis for the preparation of a wide variety of substituted indoles. clockss.orgwikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org The resulting enamine is then reductively cyclized to form the indole ring. wikipedia.org
A key advantage of this method is the mild reaction conditions and high yields often obtained. wikipedia.org The reductive cyclization can be achieved using various reducing agents, including palladium on carbon with hydrogen, Raney nickel with hydrazine (B178648), or sodium dithionite. clockss.orgwikipedia.org The choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule. clockss.org
This synthesis is particularly well-suited for preparing indoles with substituents on the benzene (B151609) ring, as a wide range of substituted o-nitrotoluenes are commercially available or readily synthesized. wikipedia.org The presence of electron-withdrawing groups on the nitrotoluene can facilitate the initial enamine formation. clockss.org Recent advancements include the use of microwave acceleration to enhance the reaction rate and the development of one-pot procedures to improve efficiency. rsc.orgjournalijar.com
The Leimgruber-Batcho synthesis has been successfully applied to the synthesis of various methoxy-substituted indoles. clockss.org For example, methyl indole-4-carboxylate has been prepared in good yield using this method with titanium(III) chloride as the reducing agent. clockss.org
Cadogan Synthesis in the Preparation of Substituted Indoles
The Cadogan-Sundberg indole synthesis is a reductive cyclization of o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite (B83602), to generate indoles. wikipedia.orgsynarchive.com This reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso group, followed by cyclization to form an N-hydroxyindole intermediate, which is then further deoxygenated to the indole. wikipedia.org
While the Cadogan-Sundberg synthesis is a useful method for preparing certain substituted indoles, it has been noted that a report on the synthesis of indole-2-carboxylates using this method was later corrected, indicating that the products were actually indole-3-carboxylates. researchgate.netresearchgate.net
The reaction can sometimes produce N-alkoxyindoles as byproducts. bohrium.com Mechanistic studies using isotopically labeled starting materials have shown that the oxygen atom in these byproducts originates from the nitro group of the starting material, not from the phosphite reagent. bohrium.com Modifications to the original conditions, such as the use of microwave heating, have been shown to enhance the reaction efficiency. researchgate.netresearchgate.net
Data on Synthetic Methodologies
The following table summarizes the key features of the discussed classical indole syntheses.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Products | Key Features |
| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Acid catalyst (Brønsted or Lewis) | Substituted indoles | Versatile, one-pot synthesis possible. wikipedia.orgthermofisher.com |
| Reissert Indole Synthesis | o-Nitrotoluenes, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Indole-2-carboxylic acids | Direct installation of a 2-carboxy group. wikipedia.orgresearchgate.net |
| Madelung Indole Synthesis | N-Phenylamides | Strong base (e.g., NaOEt, BuLi, LDA) | Substituted indoles | Milder conditions with modern variations. wikipedia.org |
| Hemetsberger-Knittel Synthesis | 3-Aryl-2-azido-propenoic esters | Heat | Indole-2-carboxylic esters | High yields, but starting materials can be unstable. wikipedia.orgchemeurope.com |
| Leimgruber-Batcho Synthesis | o-Nitrotoluenes, Formamide acetal | Reducing agent (e.g., Pd/C, H₂) | Substituted indoles | Mild conditions, high yields, wide substrate scope. clockss.orgwikipedia.org |
| Cadogan-Sundberg Synthesis | o-Nitrostyrenes | Trialkyl phosphite | Substituted indoles | Reductive cyclization, can form 3-substituted isomers. wikipedia.orgresearchgate.netresearchgate.net |
Contemporary Synthetic Strategies for the Indole Core Formation
The construction of the indole nucleus remains a central theme in heterocyclic chemistry. Modern strategies have moved beyond classical name reactions to embrace more versatile and powerful catalytic systems. These methods offer access to a diverse array of substituted indoles under milder conditions and with greater functional group tolerance.
Metal-Catalyzed Cyclization and Functionalization Approaches
Transition metal catalysis has revolutionized the synthesis of indoles by enabling the formation of key carbon-carbon and carbon-nitrogen bonds through novel mechanistic pathways. Catalysts based on palladium, copper, rhodium, and iron are at the forefront of these advancements, facilitating reactions such as reductive cyclization, cross-coupling, and C-H activation.
Palladium-catalyzed reductive cyclization of nitroarenes has emerged as a powerful strategy for the synthesis of the indole nucleus. This method typically involves the reduction of a nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization. A prominent example is the synthesis of indole-4-carboxylates from 2-nitrostyrenes. orgsyn.org In this approach, a palladium catalyst, in conjunction with a phosphine (B1218219) ligand and carbon monoxide as the reductant, facilitates the reductive N-heteroannulation. orgsyn.org The reaction proceeds under relatively mild conditions and demonstrates good functional group compatibility. nih.gov
Another application of palladium catalysis is the reductive cyclization of β-nitrostyrenes. While pressurized carbon monoxide is an effective reductant, the use of CO surrogates like phenyl formate (B1220265) has been explored to circumvent the need for specialized equipment. mdpi.com A palladium complex with 1,10-phenanthroline (B135089) has proven to be an effective catalyst for this transformation. mdpi.com Furthermore, a practical synthesis of indole-2-carboxylic acid has been developed using a Pd-loaded Al-MCM-41 mesoporous catalyst for a hydrogen reduction process, highlighting an environmentally benign and reusable catalytic system. tandfonline.com
The versatility of palladium catalysis is also evident in the tunable cyclization of indole-2-carboxylic acid allenamides, which can undergo either carboamination or microwave-assisted hydroamination, depending on the reaction conditions. nih.gov This highlights the control that can be exerted over reaction pathways by modifying the catalytic system and energy input.
| Precursor | Catalyst | Reductant/Conditions | Product | Yield (%) | Reference |
| Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate (B1210297) / Triphenylphosphine | Carbon Monoxide | Methyl indole-4-carboxylate | - | orgsyn.org |
| β-Nitrostyrene with α-aryl substituent | PdCl2(CH3CN)2 / 1,10-phenanthroline | Phenyl Formate | 3-Arylindole | Good | mdpi.com |
| 3-(2-nitrophenyl)-2-oxopropanoic sodium salt | Pd-loaded Al-MCM-41 | Hydrogen | Indole-2-carboxylic acid | 56 | tandfonline.com |
| Indole-2-carboxylic acid allenamides | Palladium(II) species | Microwave irradiation | 3-Vinyl-substituted imidazo[1,5-a]indole | - | nih.gov |
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of indoles and their derivatives. Copper-catalyzed reactions often proceed through mechanisms involving oxidative cyclization, C-H activation, or coupling processes. For instance, a one-pot synthesis of diverse indole-3-carboxylic esters has been achieved through a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. rsc.org This method demonstrates the power of copper catalysis in orchestrating multiple bond-forming events in a single operation.
In another approach, tosyl-o-allylaniline undergoes oxidative cyclization to produce a tetracyclic system upon treatment with stoichiometric amounts of copper(II) acetate. acs.org This transformation highlights the ability of copper to mediate intramolecular C-N bond formation. The reaction conditions, such as solvent and temperature, have a significant impact on the reaction efficiency. acs.org
Furthermore, a cooperative system involving a copper catalyst and an organic photosensitizer, Eosin Y, has been developed for the photochemical oxidative coupling of indolines to synthesize 1,5′-biindoles. acs.org While this specific example does not directly produce indole-2-carboxylates, it showcases the potential of combining copper catalysis with photochemistry for novel transformations of the indole core. However, it was noted that methyl indoline-2-carboxylate gave a poor yield in this reaction, likely due to the electron-withdrawing nature of the carboxylate group. acs.org
| Reactants | Catalyst System | Conditions | Product | Yield (%) | Reference |
| (Z)-3-aryl-3-aminoacrylates and aryl boronic acids | Cu(OAc)2, tBu3P·HBF4 | DMF, 100 °C then DMSO, 130 °C | Indole-3-carboxylic esters | - | rsc.org |
| Tosyl-o-allylaniline | Cu(OAc)2, Cs2CO3 | DMF, 120 °C | Tetracyclic indole derivative | - | acs.org |
| Methyl indoline-2-carboxylate | CuCl / Eosin Y | Acetonitrile, Blue LEDs | 1,5'-Bi(methyl indoline-2-carboxylate) | 17 | acs.org |
Rhodium and iron catalysts have also proven to be valuable tools in the synthesis of indoles. Rhodium catalysts are particularly effective in mediating oxidative coupling and C-H activation reactions. For example, a rhodium(III) catalyst can mediate the oxidative synthesis of highly functionalized indoles from simple anilines and internal alkynes. acs.org This reaction proceeds with good yields and high regioselectivity. Rhodium catalysis has also been employed for the site-selective C2 allylation of indoles using allylic acetates. rsc.org
Iron, being an abundant and non-toxic metal, is an attractive catalyst from a green chemistry perspective. A practical iron-catalyzed intramolecular C-H amination of aryl azidoacrylates using commercially available iron(II) triflate provides a straightforward route to indole derivatives. organic-chemistry.orgacs.org This method offers an alternative to traditional indole syntheses that may suffer from low yields or require harsh conditions. A patent has also described the synthesis of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate using a ferrous hydroxide (B78521) catalyst. google.com
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Acetanilides and Internal Alkynes | Rhodium(III) catalyst | - | Functionalized indoles | Good | acs.org |
| Indoles and Allylic Acetates | Rhodium catalyst | - | C2-allylated indoles | - | rsc.org |
| Aryl azidoacrylates | Iron(II) triflate | THF | Indole derivatives | up to 99 | organic-chemistry.org |
| Nitrotoluene and Diethyl oxalate | Ferrous hydroxide | Hydrazine hydrate (B1144303) reduction | Indole-2-carboxylic acid | - | google.com |
Transition-Metal-Free Indole Synthesis Methods
While metal-catalyzed methods are powerful, the development of transition-metal-free syntheses is of great interest to avoid potential metal contamination in the final products, particularly in the pharmaceutical industry. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, sometimes promoted by non-metallic catalysts or reagents.
One such approach involves a photoinduced dearomative nucleophilic addition to N-Boc indoles mediated by two-molecule organic photoredox catalysts, such as phenanthrene (B1679779) and 1,4-dicyanobenzene. mdpi.comsemanticscholar.org This method allows for the synthesis of 2-substituted indolines, which can be precursors to indoles, using light as a traceless reagent under environmentally friendly conditions. mdpi.com
Domino reactions provide another avenue for transition-metal-free indole synthesis. A four-component one-pot synthesis of pyrrole-functionalized indole derivatives has been achieved through a domino reaction between arylglyoxals, acetylacetone, indole, and aliphatic amines in water without any catalyst. dergipark.org.tr Additionally, a multi-component reaction for the synthesis of indole carboxamide amino amides using 4-nitrobenzaldehyde, aniline (B41778), indole-N-carboxylic acid, and benzyl (B1604629) isocyanide has been established. dergipark.org.tr These methods exemplify the efficiency of building molecular complexity in a single step without the need for transition metal catalysts.
Green Chemistry Principles in Indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indoles to develop more sustainable and environmentally benign processes. This includes the use of greener solvents, alternative energy sources like microwave and ultrasound, and the development of catalytic systems that are reusable and operate under mild conditions.
Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. The synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate can be significantly improved by using microwave irradiation in the presence of an ionic liquid such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([bmim]OH). researchgate.net This method offers advantages in terms of high product yield, short conversion times, and mild reaction conditions. researchgate.net A recent review has compiled numerous examples of the green synthesis of indole and its derivatives using microwave irradiation, highlighting its broad applicability. tandfonline.com
The use of water as a solvent, solvent-free reactions, and the application of nanocatalysts are other green approaches that have been successfully applied to indole synthesis. researchgate.net For example, the synthesis of bis(indolyl)-methanes has been achieved by the condensation of indoles with aromatic aldehydes under visible light irradiation, providing the product in high yield. tandfonline.com These methods reduce the reliance on volatile organic solvents and often lead to simpler work-up procedures, aligning with the goals of green chemistry. researchgate.net
Microwave-Assisted Indole Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic systems like indoles. chim.itscielo.br This technique is particularly advantageous for the synthesis of indole-2-carboxylates. A notable microwave-assisted method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. scielo.brresearchgate.netresearchgate.net This reaction is often facilitated by a copper catalyst and conducted in an ionic liquid, which efficiently absorbs microwave energy. scielo.brresearchgate.net The use of microwave irradiation significantly reduces reaction times from hours to minutes and often leads to cleaner products with higher yields compared to conventional heating methods. scielo.brsbq.org.br
The general scheme for this synthesis involves the reaction of a substituted 2-haloaryl aldehyde or ketone with an isocyanoacetate in the presence of a catalyst and a base under microwave irradiation. The selection of the halogen, catalyst, and solvent system can be optimized to maximize the yield of the desired indole-2-carboxylate.
Table 1: Examples of Microwave-Assisted Synthesis of Indole-2-Carboxylates
| Entry | 2-Halo Aryl Aldehyde/Ketone | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | CuI | [bmim]OH | 10 | 92 | researchgate.net |
| 2 | 2-Chlorobenzaldehyde | CuI | [bmim]OH | 15 | 85 | researchgate.net |
| 3 | 5-Bromo-2-chlorobenzaldehyde | CuI | [bmim]OH | 12 | 90 | researchgate.net |
| 4 | 2-Bromo-5-methoxybenzaldehyde | CuI | [bmim]OH | 10 | 95 | researchgate.net |
Targeted Functional Group Introductions and Modifications for Methyl 3-methoxy-1H-indole-2-carboxylate
The synthesis of this compound can also be achieved by introducing the required functional groups onto a pre-formed indole ring or by using precursors that already contain these functionalities.
A common and straightforward method for the formation of the methyl ester is the Fischer esterification of the corresponding carboxylic acid. masterorganicchemistry.com This reaction involves treating 3-methoxy-1H-indole-2-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). evitachem.comcommonorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is typically used as the solvent. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com
The general procedure involves dissolving the indole-2-carboxylic acid in methanol, adding a catalytic amount of the acid, and heating the mixture at reflux for several hours. After the reaction is complete, the excess methanol is removed, and the crude ester is purified.
Table 2: Conditions for Fischer Esterification of Indole-2-carboxylic Acids
| Carboxylic Acid | Alcohol | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| 3-Methoxy-1H-indole-2-carboxylic acid | Methanol | H₂SO₄ | Reflux | High | evitachem.com |
| 1-Methyl-1H-indole-3-carboxylic acid | Methanol | Not specified | Not specified | Not specified | researchgate.net |
The introduction of a methoxy group at the C3 position of the indole ring is a key step in the synthesis of the target molecule. The C3 position of indole is the most nucleophilic and is highly susceptible to electrophilic attack. quimicaorganica.orgbeilstein-journals.org Therefore, a plausible strategy for the introduction of a 3-methoxy group is through an electrophilic methoxylation reaction.
While direct electrophilic methoxylation of indoles is not commonly reported, a two-step process involving the initial oxidation of the indole at the C3 position to form a 3-hydroxyindole (oxindole) intermediate, followed by methylation, presents a viable route. The oxidation of indoles to oxindoles can be achieved using various oxidizing agents. nih.govnih.gov The resulting 3-hydroxyindole can then be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to yield the 3-methoxyindole derivative.
Another potential approach involves the use of an electrophilic methoxylating reagent that can directly react with the electron-rich C3 position of the indole-2-carboxylate.
An alternative and often more efficient strategy is to construct the indole ring from precursors that already contain the necessary methoxy and carboxylate functionalities. chim.it The Fischer, Bischler, and Hemetsberger indole synthesis methods are commonly employed for the preparation of methoxy-activated indoles. chim.it
For instance, the Fischer indole synthesis could utilize a methoxy-substituted phenylhydrazine and a pyruvate derivative. The reaction of a 2-methoxyphenylhydrazine with methyl pyruvate, for example, would lead to the formation of a phenylhydrazone, which upon treatment with an acid catalyst, would cyclize to form the indole ring with the methoxy group at a specific position on the benzene ring. To obtain the 3-methoxy functionality on the pyrrole (B145914) ring, a different precursor strategy would be necessary.
Indole-2-carboxylates can also be synthesized from 2-aminobenzonitriles or malonate derivatives. The Leimgruber–Batcho indole synthesis is a versatile method that can be adapted for this purpose, starting from 2-nitrotoluenes which can be converted to the corresponding enamines.
A process for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonate derivatives has been described. This multi-step synthesis involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and a Fischer indole synthesis. While this example yields a 5-methoxy derivative, the underlying principles of using malonate derivatives as precursors for the indole-2-carboxylate moiety are applicable to the synthesis of other substituted indoles.
Reactivity and Derivatization Chemistry of Methyl 3 Methoxy 1h Indole 2 Carboxylate
Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The position of substitution is governed by the electronic and steric effects of the substituents present on the ring. In the case of methyl 3-methoxy-1H-indole-2-carboxylate, the interplay between the electron-donating methoxy (B1213986) group at the C3 position and the electron-withdrawing carboxylate group at the C2 position, along with the inherent reactivity of the indole nucleus, results in specific regiochemical outcomes.
Influence of 3-Methoxy and 2-Carboxylate Substituents on Regioselectivity
The indole nucleus itself is most reactive towards electrophiles at the C3 position. However, in this compound, this position is already substituted. The 3-methoxy group is an electron-donating group, which activates the indole ring towards electrophilic substitution. Conversely, the 2-carboxylate group is an electron-withdrawing group that deactivates the ring.
Site-Selective C-H Functionalization Strategies (e.g., C2, C3, C4-C7)
Direct C-H functionalization has emerged as a powerful tool for the modification of complex organic molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. The site-selective functionalization of the indole core, particularly at the less reactive C4-C7 positions of the benzene (B151609) ring, is a significant challenge. nih.govacs.orgacs.orgresearchgate.net
For indoles, the carboxylate group can act as a directing group to guide transition metal catalysts to specific C-H bonds. rsc.orgscilit.com While functionalization at the C2 and C3 positions is more common, strategies have been developed to target the C4 to C7 positions. These methods often involve the installation of a directing group on the indole nitrogen or at the C3 position to facilitate regioselective C-H activation. nih.govacs.orgacs.orgresearchgate.net For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govacs.orgacs.orgresearchgate.net Given the presence of the carboxylate group at C2 in this compound, this group could potentially be leveraged to direct C-H functionalization at adjacent positions, although this may also lead to decarboxylative coupling. acs.org
Table 1: Strategies for Site-Selective C-H Functionalization of Indoles
| Position | Strategy | Directing Group Example | Catalyst Example |
| C2 | Decarboxylative arylation | Carboxylic acid | Palladium |
| C4 | Carbonyl-directed amidation | Aldehyde, ketone, ester, amide, carboxylic acid | Iridium |
| C4/C5 | Pivaloyl-directed arylation | Pivaloyl at C3 | Palladium, Copper |
| C6/C7 | N-directing group arylation | N-P(O)tBu2 | Palladium, Copper |
Aminomethylation via Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary amine, which results in the formation of a "Mannich base." nih.govchemtube3d.comnih.gov Indoles readily undergo the Mannich reaction, typically at the C3 position, to yield gramine (B1672134) derivatives. chemtube3d.com
In the case of this compound, the C3 position is blocked. However, the electron-rich nature of the indole ring, enhanced by the 3-methoxy group, can still facilitate aminomethylation at other positions. Research has shown that 2-carboethoxy-5-methoxyindole and 2-carboethoxy-7-methoxyindole react smoothly in the Mannich reaction. sci-hub.se This suggests that this compound would likely undergo aminomethylation, with the position of attack being influenced by the directing effects of the existing substituents. Given the substitution pattern, reaction at the indole nitrogen (N1) or potentially at one of the activated positions on the benzene ring (C4 or C6) is plausible.
Nitration Procedures Utilizing Non-Acidic Reagents
The nitration of indoles is a sensitive reaction, as the electron-rich indole nucleus is prone to polymerization and oxidation under strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids). bhu.ac.inksu.edu.sa Therefore, the use of non-acidic nitrating agents is crucial for the successful nitration of indoles. bhu.ac.in
Several non-acidic nitration methods have been developed. One such method involves the use of trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) nitrate and trifluoroacetic anhydride. nih.govrsc.org This reagent has been shown to be an effective electrophilic nitrating agent for a variety of indoles. nih.govrsc.org Another approach is the use of benzoyl nitrate. bhu.ac.in For this compound, these mild, non-acidic conditions would be necessary to achieve nitration while avoiding degradation of the starting material. The regioselectivity of the nitration would be dictated by the electronic influences of the 3-methoxy and 2-carboxylate groups, likely favoring substitution on the benzene ring at positions activated by the methoxy group. Nitration of ethyl indole-2-carboxylate (B1230498) has been shown to yield the 4-nitro and 7-nitro derivatives. umn.edu
Nucleophilic Reactions and Transformations of the Carboxylate Group
The methyl ester of the carboxylate group at the C2 position of this compound is susceptible to nucleophilic attack, allowing for a variety of chemical transformations.
Hydrolysis of the Methyl Ester to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, often a mixture of an alcohol and water. operachem.comarkat-usa.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. masterorganicchemistry.comlibretexts.org
The hydrolysis of indole-2-carboxylates is a well-established procedure. clockss.orgmdpi.com For instance, the hydrolysis of 2-carboethoxy-3-dimethylaminomethyl-5-methoxyindole has been accomplished by refluxing with 20% sodium hydroxide. sci-hub.se This indicates that similar conditions would be effective for the hydrolysis of this compound to produce 3-methoxy-1H-indole-2-carboxylic acid.
Table 2: Typical Conditions for Saponification of Esters
| Base | Solvent System | Temperature |
| Sodium Hydroxide (NaOH) | Methanol (B129727)/Water | Room Temperature to Reflux |
| Potassium Hydroxide (KOH) | Ethanol (B145695)/Water | Room Temperature to Reflux |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (B95107)/Water | Room Temperature |
Amidation and Hydrazinolysis of the Carboxylate (e.g., formation of carbohydrazides)
The methyl carboxylate group at the C-2 position of this compound is a versatile functional handle for the synthesis of various derivatives, primarily through nucleophilic acyl substitution reactions. Key transformations include hydrazinolysis to form carbohydrazides and conversion to amides.
Hydrazinolysis:
The ester readily undergoes hydrazinolysis upon reaction with hydrazine (B178648) hydrate (B1144303), typically in a protic solvent like ethanol, to yield the corresponding 3-methoxy-1H-indole-2-carbohydrazide. evitachem.com This reaction is generally efficient and proceeds by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol. The resulting carbohydrazide (B1668358) is a key intermediate for the synthesis of more complex heterocyclic systems, such as oxadiazines and pyrazoles, through subsequent condensation and cyclization reactions. evitachem.comacs.org For instance, 3-methyl-1H-indole-2-carbohydrazide, a similar compound, is prepared by refluxing the corresponding ester with hydrazine hydrate in absolute ethanol. mdpi.com The carbohydrazide can then be reacted with various electrophiles, such as ethyl 3-oxobutanoate, to form hydrazones which are precursors to other heterocyclic structures. evitachem.commdpi.com
Amidation:
While direct amidation of the methyl ester can be achieved under certain conditions, a more common and highly effective route to obtaining indole-2-carboxamides involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding 3-methoxy-1H-indole-2-carboxylic acid. This carboxylic acid is then coupled with a primary or secondary amine in the presence of a peptide coupling agent. mdpi.com Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt), to facilitate the formation of an active ester intermediate that readily reacts with the amine. mdpi.com This method is widely applicable and allows for the synthesis of a diverse library of N-substituted amides. The direct conversion of carboxylic acids to amides is otherwise challenging because the basicity of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. mdpi.com
| Reaction | Starting Material | Reagent(s) | Product | Typical Conditions | Ref |
| Hydrazinolysis | This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | 3-methoxy-1H-indole-2-carbohydrazide | Ethanol, reflux | evitachem.com |
| Amidation | 3-methoxy-1H-indole-2-carboxylic acid | R¹R²NH, EDCI, HOBt | N,N-disubstituted-3-methoxy-1H-indole-2-carboxamide | Dichloromethane or DMF, room temperature | mdpi.com |
N-Substitution Reactions at the Indole Nitrogen (1H position)
The nitrogen atom at the 1-position of the indole ring in this compound is nucleophilic and can be readily substituted, most commonly through alkylation. This reaction, known as N-alkylation, is a fundamental method for modifying the properties of the indole scaffold.
The standard procedure for N-alkylation involves deprotonation of the indole nitrogen with a suitable base to form a more nucleophilic indolide anion, followed by reaction with an electrophilic alkylating agent. rsc.org Strong bases such as sodium hydride (NaH) are frequently used in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.orgtandfonline.com The resulting anion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. rsc.orgtandfonline.com
Alternative, more environmentally friendly, and catalytic methods have also been developed. For example, N-methylation can be achieved using dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method offers high yields under mild conditions. google.com The choice of solvent can be critical in N-alkylation reactions, as it can influence the regioselectivity between N-alkylation and the competing C-3 alkylation, although the latter is not possible for the title compound due to the existing 3-methoxy group. rsc.orgorganic-chemistry.org A variety of alkyl, benzyl, and other functionalized groups can be introduced at the N-1 position, allowing for extensive structural diversification. uni.lu
| Alkylating Agent | Base | Solvent | Product Name | Ref |
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | DMF | Methyl 1-methyl-3-methoxy-1H-indole-2-carboxylate | tandfonline.com |
| Benzyl bromide (BnBr) | Sodium hydride (NaH) | THF | Methyl 1-benzyl-3-methoxy-1H-indole-2-carboxylate | rsc.org |
| Dimethyl carbonate ((CH₃O)₂CO) | DABCO | DMC | Methyl 1-methyl-3-methoxy-1H-indole-2-carboxylate | google.com |
| 3-(Isopropylamino)propyl chloride | Not specified | Not specified | Methyl 1-(3-((1-methylethyl)amino)propyl)-3-methoxy-1H-indole-2-carboxylate | uni.lu |
Transformations Involving the Methoxy Group or the Indole Nucleus
Transformations of the Methoxy Group:
The 3-methoxy group is a key feature influencing the reactivity of the molecule. One of the most significant transformations it can undergo is O-demethylation to reveal a hydroxyl group, forming a 3-hydroxyindole (indoxyl) derivative. This cleavage of the aryl methyl ether is a common step in natural product synthesis and medicinal chemistry. chim.it Several reagents are effective for this purpose, though they often require harsh conditions. chem-station.com
Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane. chem-station.com
Aluminum Trichloride (AlCl₃): Another strong Lewis acid that can effect O-demethylation, often requiring heating. chem-station.com
Nucleophilic Reagents: Strong nucleophiles, particularly sulfur-based ones, can also cleave the methyl-oxygen bond. A classic method involves using sodium ethanethiolate (NaSEt) in a high-boiling solvent like NMP or DMSO. chim.itchem-station.com L-Selectride has also been used for the 3-O-demethylation of certain complex alkaloids. chim.it
In some contexts, the 3-methoxy group can also be displaced by other nucleophiles under basic conditions, although this is less common than O-demethylation. evitachem.com
Transformations of the Indole Nucleus:
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The position of substitution is directed by the existing groups. The pyrrole (B145914) ring is generally more reactive than the benzene ring. However, in this compound, the highly reactive C-3 position is blocked. The electron-donating methoxy group at C-3 and the lone pair of the indole nitrogen strongly activate the nucleus towards electrophilic attack. This activation is primarily directed towards the benzene ring of the indole system, specifically at the C-4 and C-6 positions. The C-2 carboxylate group is electron-withdrawing and deactivating.
Common electrophilic substitution reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms onto the benzene ring. For example, electrophilic chlorination of 3-methylindole (B30407) with sulfuryl chloride has been shown to occur at the 5- and 7-positions. zenodo.org
Nitration: Using nitrating agents like nitric acid in sulfuric acid can introduce a nitro group, likely at the C-5 or C-6 position, depending on the precise reaction conditions.
Friedel-Crafts Reactions: Acylation or alkylation can occur on the benzene ring, catalyzed by a Lewis acid, though conditions must be carefully controlled due to the sensitivity of the indole nucleus. wikipedia.org
The inherent reactivity of the indole nucleus makes it a versatile platform for further functionalization, even with the C-2 and C-3 positions substituted. nih.gov
Spectroscopic and Structural Characterization of Methyl 3 Methoxy 1h Indole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, and the two methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-donating methoxy group at the C3 position and the electron-withdrawing methyl ester at the C2 position.
Indole N-H Proton: A broad singlet is anticipated in the downfield region, typically around δ 8.0-9.0 ppm, due to the acidic nature of the N-H proton.
Aromatic Protons (C4-C7): The four protons on the benzene (B151609) portion of the indole ring are expected to appear in the range of δ 7.0-7.8 ppm. Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their position relative to the fused pyrrole (B145914) ring.
Methoxy Protons (C3-OCH₃): The protons of the methoxy group at the C3 position would likely appear as a sharp singlet around δ 4.0 ppm.
Ester Methyl Protons (COOCH₃): The protons of the methyl ester group are also expected to be a sharp singlet, slightly downfield, around δ 3.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-methoxy-1H-indole-2-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 8.0 - 9.0 | br s |
| Ar-H (C4-C7) | 7.0 - 7.8 | m |
| C3-OCH₃ | ~4.0 | s |
| C2-COOCH₃ | ~3.9 | s |
s = singlet, br s = broad singlet, m = multiplet. Data is predicted based on analogous structures.
The ¹³C NMR spectrum is predicted to display 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon atom.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, expected to appear significantly downfield around δ 160-165 ppm.
Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring (C2, C3, C3a, C4, C5, C6, C7, C7a) are expected to resonate in the aromatic region of δ 100-140 ppm. The C2 and C3 carbons, being directly attached to the electronegative oxygen and ester groups, would have their shifts significantly influenced.
Methoxy Carbons: The two methoxy carbons (one from the C3-ether and one from the C2-ester) would appear in the upfield region, typically between δ 50-60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 165 |
| C2, C3, C3a, C7a (Quaternary) | 125 - 145 |
| C4, C5, C6, C7 (Aromatic CH) | 110 - 125 |
| C3-OCH₃ | 55 - 60 |
| C2-COOCH₃ | 50 - 55 |
Data is predicted based on analogous structures.
Vibrational Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is predicted to be prominent in the range of 1700-1725 cm⁻¹.
C=C Stretches: Aromatic C=C double bond stretching vibrations from the indole ring will likely appear as multiple bands in the 1450-1620 cm⁻¹ region.
C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester (C-O-C) linkage around 1200-1300 cm⁻¹ and another for the aryl ether (Ar-O-C) linkage around 1020-1250 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1620 | Medium-Strong |
| C-O Stretch (Ester/Ether) | 1020 - 1300 | Strong |
Data is predicted based on established IR correlation tables.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the structural fragments of the compound. For this compound (C₁₁H₁₁NO₃), the molecular weight is 205.11.
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 205.
Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Loss of Methoxy Radical: A significant fragment would be expected at m/z 174, corresponding to the loss of the methoxy radical (•OCH₃) from the ester group [M-31]⁺.
Loss of Methyl Radical: A peak at m/z 190 [M-15]⁺ could arise from the loss of a methyl radical from one of the methoxy groups.
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M-31]⁺ fragment could lead to an ion at m/z 146.
The indole ring itself is quite stable, and fragments corresponding to the cleavage of the heterocyclic ring would also be expected.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Identity |
|---|---|
| 205 | [M]⁺ (Molecular Ion) |
| 174 | [M - •OCH₃]⁺ |
| 146 | [M - •OCH₃ - CO]⁺ |
| 118 | Indole Ring Fragments |
Data is predicted based on typical fragmentation patterns for esters and indole derivatives. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole ring. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show characteristic absorption bands. Indole and its derivatives typically exhibit two main absorption bands.
An intense band is expected around 220-230 nm.
A broader band with fine structure is anticipated in the 270-290 nm region. The substitution with a methoxy and a methyl carboxylate group, which extends the conjugation, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λₘₐₓ (nm) | Associated Electronic Transition |
|---|---|
| ~230 | π → π* |
| ~285 | π → π* |
Data is predicted based on the UV-Vis spectra of related indole derivatives. srce.hr
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and conformational geometry of a molecule in its solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a detailed electron density map of the molecule can be generated, which is then used to build a model of the molecular structure.
While crystallographic data for various indole derivatives, including isomers like methyl 5-methoxy-1H-indole-2-carboxylate, are available in the scientific literature, a specific, publicly accessible crystal structure determination for this compound could not be located in the searched sources. However, a hypothetical analysis would yield precise data on unit cell dimensions, space group, and atomic coordinates, which are fundamental for understanding its solid-state behavior and physical properties.
Advanced Characterization Techniques
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. This analytical method is crucial for verifying the empirical formula of a newly synthesized compound. The experimental percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₁₁H₁₁NO₃. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
Molecular Weight Calculation:
Carbon: 11 × 12.011 = 132.121 u
Hydrogen: 11 × 1.008 = 11.088 u
Nitrogen: 1 × 14.007 = 14.007 u
Oxygen: 3 × 15.999 = 47.997 u
Total Molecular Weight: 205.213 g/mol
Based on this, the theoretical elemental percentages are determined as follows:
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 64.38% |
| Hydrogen (H) | 5.40% |
| Nitrogen (N) | 6.83% |
| Oxygen (O) | 23.39% |
Experimental data from combustion analysis for a purified sample of this compound would be expected to yield percentage values within a narrow margin of error (typically ±0.4%) of these theoretical figures to confirm its compositional identity.
Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS), where ions are passed through a gas-filled chamber under the influence of an electric field. The time it takes for an ion to traverse the chamber is related to its mobility, which is in turn dependent on its charge, mass, and three-dimensional structure (its CCS).
In recent years, computational methods have been developed to predict the CCS values of molecules. These predictions are highly valuable in analytical chemistry, particularly in the field of metabolomics and the identification of unknown compounds. By comparing the experimentally measured CCS of an unknown analyte with a database of predicted CCS values for candidate structures, the confidence in compound identification can be significantly enhanced. Prediction models often use machine learning algorithms or theoretical calculations based on the molecule's 3D structure.
| Adduct Ion | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 206.08 | Data Not Available |
| [M+Na]⁺ | 228.06 | Data Not Available |
| [M-H]⁻ | 204.07 | Data Not Available |
The availability of such predictive data for this compound would serve as a valuable analytical parameter for its unambiguous identification in complex mixtures when analyzed by IM-MS techniques.
Computational and Theoretical Investigations of Methyl 3 Methoxy 1h Indole 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for investigating molecular properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. nih.gov This approach offers a favorable balance between computational cost and accuracy.
A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule. mdpi.com This involves finding the minimum on the potential energy surface, which corresponds to the most stable three-dimensional structure. For this process, various functionals, which are approximations for the exchange-correlation energy, are employed. Common examples include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, paired with a basis set like 6-311++G(d,p) that describes the atomic orbitals. researchgate.netresearcher.life
For instance, in a study on the related compound methyl 1H-indol-5-carboxylate, DFT calculations using the B3LYP/6-31G(d) level of theory were performed to optimize the molecular geometry. researchgate.net The resulting theoretical bond lengths, bond angles, and dihedral angles were then compared with experimental data from X-ray crystallography, often showing good agreement. researchgate.net This process validates the computational model and provides a reliable molecular structure for further analysis. The energy landscape can also be explored to identify different stable conformers and the energy barriers between them.
Table 1: Example of Calculated Geometric Parameters for an Indole (B1671886) Derivative (Illustrative) Data conceptualized based on typical DFT outputs for similar structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.38 Å |
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Angle | C3-C2-N1 | 109.5° |
| Bond Angle | O-C-O (ester) | 124.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive, as electrons can be more easily transferred. researchgate.net
DFT calculations are used to determine the energies of these orbitals. For example, theoretical studies on indole derivatives often show that the HOMO is distributed over the indole ring system, particularly the electron-rich pyrrole (B145914) moiety, while the LUMO is often localized on the electron-withdrawing carboxylate group and the adjacent benzene (B151609) ring. nih.gov This distribution indicates that the indole ring is the likely site for electrophilic attack, while the ester group region is more susceptible to nucleophilic attack.
Table 2: Illustrative Frontier Orbital Energies and Properties Values are representative examples derived from studies on similar aromatic esters.
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest electron-donating orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability. |
| Ionization Potential (I) ≈ -EHOMO | 6.2 eV | Energy required to remove an electron. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net
The map is color-coded to represent different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. researchgate.net
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H). researchgate.net
Green regions denote areas of neutral or near-zero potential.
For a molecule like methyl 3-methoxy-1H-indole-2-carboxylate, an MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the methoxy (B1213986) group, highlighting these as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.netmanipal.edu A positive potential (blue) would be anticipated around the N-H proton of the indole ring, identifying it as a potential hydrogen bond donor site.
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net Theoretical calculations of vibrational frequencies are performed by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration.
These predicted spectra serve two main purposes. First, they can aid in the interpretation and assignment of bands in experimentally recorded spectra. For example, a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid used DFT calculations to assign the observed bands in its IR spectrum to specific vibrational modes, such as the N-H stretch and the C=O stretch of the carboxylic acid. mdpi.comnih.gov Second, the agreement between the calculated and experimental spectra provides a crucial validation of the computed molecular geometry and the chosen theoretical method. researchgate.net Often, calculated vibrational frequencies are systematically scaled by a small factor to correct for approximations in the theoretical model and anharmonicity.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Visible absorption spectrum, which can be compared with experimental data to understand the electronic properties of the molecule. researchgate.net
Molecular Modeling and Simulation Approaches
While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, particularly their interactions with other molecules, such as biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or enzyme. biointerfaceresearch.com This method is central to drug discovery and helps in understanding the structural basis of a ligand's biological activity. nih.gov
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and optimizing the 3D structure of the ligand (e.g., this compound) using methods like DFT.
Docking Simulation: A scoring algorithm places the ligand in various positions and conformations within the active site of the receptor and calculates a score, commonly representing the binding free energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. nih.gov
Analysis of Binding Modes: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. biointerfaceresearch.com
Studies on various indole derivatives have demonstrated their ability to bind to a wide range of biological targets, including protein kinases and hormone receptors. researchgate.netnih.gov For this compound, docking studies could predict its potential to inhibit specific enzymes. The analysis might reveal, for example, that the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor with a backbone N-H of an amino acid residue, while the indole ring engages in hydrophobic or pi-stacking interactions within a pocket of the active site. biointerfaceresearch.comnih.gov These predictions can guide the design of new, more potent derivatives and prioritize compounds for experimental testing.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules, providing detailed insights into the conformational dynamics and stability of a compound like this compound. While specific MD simulation studies exclusively focused on this particular molecule are not extensively documented in publicly available literature, the principles and applications of this technique to similar indole derivatives are well-established.
An MD simulation of this compound would typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This simulation would track the trajectory of each atom over time, revealing the molecule's accessible conformations and the energetic barriers between them.
Key aspects that would be investigated include:
Rotational Barriers: The simulation would explore the rotation around the C2-C(O)OCH3 and C3-OCH3 single bonds. The methoxy group at the 3-position and the methyl carboxylate group at the 2-position can adopt various orientations relative to the indole ring. Understanding the energy landscape of these rotations is crucial for identifying the most stable, low-energy conformations.
Solvent Effects: By performing simulations in an explicit solvent environment (e.g., a box of water molecules), researchers can study how interactions with the solvent influence the conformational preferences and stability of the molecule. Hydrogen bonding between the indole NH, the ester, and methoxy oxygen atoms with solvent molecules would be of particular interest.
For related indole derivatives, MD simulations have been instrumental in understanding their interactions with biological targets. For instance, in studies of indole derivatives as inhibitors of specific enzymes, MD simulations can reveal the dynamic stability of the ligand-protein complex, highlighting key interactions that contribute to binding affinity. mdpi.com
The following table illustrates a hypothetical set of parameters that could be used in an MD simulation study of this compound.
| Parameter | Value/Method |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Time | 100 ns or greater |
| Integration Time Step | 2 fs |
| Ensemble | NPT (isothermal-isobaric) |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
Structure-Activity Relationship (SAR) Derivations through Computational Analysis
A computational SAR study would typically involve:
Generation of a Compound Library: A series of analogs of this compound would be designed by systematically modifying different parts of the molecule.
Calculation of Molecular Descriptors: For each analog, a range of electronic, steric, and hydrophobic descriptors would be calculated.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. ijpsi.orgmdpi.com
Key structural modifications and their potential impact on activity are summarized in the table below, based on general knowledge of indole pharmacology.
| Position of Modification | Type of Modification | Potential Impact on Activity |
| Indole N1-H | Alkylation or substitution with other groups | Can influence the molecule's hydrogen bonding capacity and overall lipophilicity, potentially affecting cell permeability and interaction with biological targets. |
| C2-Carboxylate | Ester to amide or carboxylic acid conversion | Modifies hydrogen bonding potential and charge state at physiological pH. Amides can introduce new interaction points, while the carboxylic acid could form salt bridges. nih.gov |
| C3-Methoxy Group | Variation of the alkoxy group (e.g., ethoxy, propoxy) or replacement with other substituents (e.g., halogen, hydroxyl) | Alters steric bulk, lipophilicity, and electronic properties. The methoxy group is a hydrogen bond acceptor; changing it would modify potential interactions. |
| Indole Benzene Ring | Substitution at C4, C5, C6, or C7 positions | Introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the indole ring system, affecting its reactivity and interactions with target proteins. |
For example, studies on other indole-2-carboxylic acid derivatives have shown that the nature of the substituent at the 3-position and modifications to the carboxylate group are critical for their biological activity. nih.gov Computational models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to create 3D-QSAR models that visualize the favorable and unfavorable steric and electrostatic regions for activity. mdpi.com
Topological and Chemoinformatics Analysis
Topological and chemoinformatics analyses involve the calculation of various numerical descriptors that characterize the chemical structure of a molecule. These descriptors can quantify aspects such as molecular size, shape, branching, and electronic distribution. For this compound, these analyses provide a quantitative profile that can be used in QSAR studies, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.
Several classes of descriptors are relevant:
Topological Indices: These are numerical values derived from the graph representation of the molecule. Examples include the Wiener index, which relates to molecular branching, and the Kier & Hall molecular connectivity indices (chi indices), which describe the degree of branching and complexity.
Physicochemical Properties: These are calculated properties that are crucial for pharmacokinetic predictions. Key examples include the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties.
Electronic Descriptors: These quantify the electronic characteristics of the molecule, such as dipole moment and partial charges on atoms, which are important for understanding intermolecular interactions.
The following table presents a selection of calculated chemoinformatic descriptors for this compound.
| Descriptor | Calculated Value | Significance |
| Molecular Weight | 205.21 g/mol | A fundamental property influencing diffusion and transport. |
| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (the indole NH) | The molecule can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (two ester oxygens, one methoxy oxygen) | The molecule can accept multiple hydrogen bonds. |
| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |
These descriptors are valuable for building predictive models. For instance, in a QSAR study of a series of indole derivatives, these values would be used as independent variables to predict a dependent variable, such as inhibitory concentration (IC50) against a particular biological target. nih.gov Chemoinformatics databases and software are routinely used to calculate these properties for large sets of molecules in drug discovery pipelines.
Applications in Chemical Biology and Advanced Materials Excluding Clinical Data
Utility as a Versatile Synthetic Intermediate for Novel Chemical Entities
The indole-2-carboxylate (B1230498) framework is a cornerstone in the synthesis of a diverse array of bioactive heterocyclic systems. The presence of reactive sites on the indole (B1671886) ring, coupled with the modifiable ester functionality, renders compounds like methyl 3-methoxy-1H-indole-2-carboxylate as valuable starting materials for the construction of novel chemical entities. chim.it
The ester group at the 2-position can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to the alcohol. These transformations open up avenues for the introduction of a wide range of functional groups and for the construction of more elaborate molecular architectures. For instance, the synthesis of indole-2-carboxamide derivatives has been a fruitful area of research, leading to the discovery of compounds with a variety of biological activities. researchgate.net Furthermore, the indole nitrogen can be alkylated or arylated to introduce additional diversity.
The methoxy (B1213986) group at the 3-position also influences the reactivity of the indole ring, directing electrophilic substitution reactions and providing a handle for further functionalization. The strategic placement of this methoxy group can be leveraged to synthesize complex indole alkaloids and other polycyclic systems. The synthesis of methoxy-activated indoles is a well-established strategy for diversifying the regiochemical behavior of the indole nucleus, enabling the creation of compounds that would be difficult to access through other routes. chim.it
An example of the synthetic utility of a related indole-2-carboxylate is in the preparation of novel anti-proliferative agents. In one study, 5-methoxy-1H-indole-2-carboxylic acid was used as a starting material to synthesize a series of N-benzyl-5-methoxy-1H-indole-2-carbohydrazides. mdpi.com This highlights how the indole-2-carboxylate scaffold can be readily elaborated to produce compounds with potential applications in cancer research.
Research Tools for Biochemical and Enzymatic Studies
The inherent biological relevance of the indole scaffold makes its derivatives, including this compound, useful as research tools for probing biochemical and enzymatic processes. These compounds can serve as starting points for the development of inhibitors, activators, or probes to elucidate the function and regulation of enzymes and metabolic pathways.
Derivatives of methoxy-substituted indole-2-carboxylates have been investigated for their ability to interact with and modulate the activity of various enzymes. For example, novel dimethoxyindole-based thiosemicarbazones, synthesized from indole carbaldehydes, have been evaluated for their antioxidant and anticholinesterase properties. chim.it Similarly, methyl 4,6-dimethoxy-1H-indole-2-carboxylate has been used to synthesize carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles that exhibit promising antioxidant and anticholinesterase activities. chim.it These studies demonstrate the potential of the methoxy-indole-2-carboxylate scaffold in the development of enzyme inhibitors.
The following table summarizes the findings of a study on dimethoxyindole derivatives, showcasing their potential as research tools for enzymatic studies.
| Compound Type | Biological Activity Investigated | Key Findings |
| Dimethoxyindole-based thiosemicarbazones | Antioxidant and anticholinesterase | Showed significant activity in both assays. |
| 4,6-dimethoxy-1H-indole-2-carbohydrazides | Antioxidant and anticholinesterase | Found to be promising antioxidants. |
| 2-(indol-2-yl)-1,3,4-oxadiazoles | Antioxidant and anticholinesterase | Showed important activity in anticholinesterase enzyme inhibition assays. chim.it |
These examples, while not directly involving this compound, illustrate the principle that the methoxy-indole-2-carboxylate core is a viable starting point for the discovery of molecules that can be used to study enzyme function and metabolic pathways. The specific substitution pattern of this compound offers a unique electronic and steric profile that could be exploited to develop selective modulators of other enzyme systems.
Scaffold Design in Medicinal Chemistry Research (Non-Clinical Focus)
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of compounds that interact with a variety of biological targets. The rigid, planar nature of the indole ring system provides a well-defined framework for the spatial orientation of functional groups, facilitating molecular recognition by proteins such as receptors and enzymes.
The indole-2-carboxylic acid framework has been successfully employed as a scaffold for the development of inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov Virtual screening and subsequent synthetic efforts have identified indole-2-carboxylic acid derivatives that effectively inhibit the strand transfer activity of integrase. nih.gov Binding mode analysis revealed that the indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the enzyme. nih.gov This finding underscores the potential of the indole-2-carboxylate scaffold, and by extension, derivatives like this compound, in the design of novel integrase inhibitors.
Furthermore, the indole-2-carboxamide scaffold has been explored for the design of ligands for various G-protein coupled receptors (GPCRs) and ion channels. For instance, indole-2-carboxamides have been developed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com The modular nature of the indole-2-carboxamide synthesis allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
The following table provides examples of how the indole-2-carboxylate and related scaffolds have been utilized to target specific biological molecules.
| Biological Target | Scaffold | Key Findings |
| HIV-1 Integrase | Indole-2-carboxylic acid | The indole core and C2 carboxyl group can chelate Mg2+ ions in the active site. nih.gov |
| TRPV1 Ion Channel | Indole-2-carboxamide | The scaffold provides a rigid framework for developing agonists. mdpi.com |
| CysLT1 Receptor | 3-Substituted 1H-indole-2-carboxylic acid | Identified novel and highly potent and selective antagonists. |
The principles of structure-based ligand design are instrumental in the optimization of indole-based compounds as modulators of biological targets. By understanding the three-dimensional structure of the target protein, medicinal chemists can design molecules that fit precisely into the binding site and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the context of HIV-1 integrase inhibitors, for example, the crystal structure of the enzyme in complex with DNA and inhibitors provides a roadmap for the design of new compounds. The observation that the indole-2-carboxylic acid scaffold can chelate the active site magnesium ions is a key insight that can be exploited in the design of more potent inhibitors. nih.gov Further optimization can involve the introduction of substituents on the indole ring that can form additional interactions with the surrounding amino acid residues and the viral DNA. acs.org
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a molecule affect its biological activity. For indole-2-carboxamide derivatives, SAR studies have revealed the importance of the substituents on the indole ring and the amide nitrogen for activity at various receptors. mdpi.com For instance, in the development of TRPV1 agonists, different substituents on the benzyl (B1604629) group of N-benzyl-indole-2-carboxamides were explored to modulate potency.
Chemical probes are small molecules that are used to study and manipulate biological systems. mskcc.org They are essential tools in chemical biology for elucidating the functions of proteins and dissecting complex biological pathways. The indole scaffold, due to its inherent biological activity and synthetic tractability, is an attractive starting point for the development of chemical probes.
A chemical probe should ideally be potent, selective, and have a known mechanism of action. This compound, with its functional handles, can be modified to incorporate reporter groups such as fluorescent dyes or affinity tags (e.g., biotin). Such modified molecules can be used to visualize the localization of a target protein within a cell, to identify binding partners, or to track the dynamics of a biological process.
The development of chemical probes often involves an iterative process of design, synthesis, and biological evaluation. Starting from a lead compound like a methoxy-indole-2-carboxylate derivative with known biological activity, medicinal chemistry efforts can be directed towards improving its properties as a probe. This may involve optimizing its selectivity for the target of interest and introducing a linker for the attachment of a reporter group in a position that does not disrupt its binding to the target. While specific examples of chemical probes derived directly from this compound are not extensively reported in the literature, the principles of probe development are well-established and could certainly be applied to this versatile scaffold. rjeid.comnih.gov
Exploration of In Vitro Bioactive Properties (Non-Clinical Characterization)
Antioxidant Activity Assessment in Chemical Assays
There is no specific information available in the search results regarding the evaluation of the antioxidant activity of this compound through chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have been conducted on other indole derivatives, which show that antioxidant ability can be influenced by the nature and position of substituents on the indole nucleus, but data for this particular compound is absent. nih.gov
Antimicrobial Activity Profiling Against Microorganisms
A review of available research did not yield specific studies on the antimicrobial activity of this compound. While various indole-based compounds have been synthesized and tested against panels of Gram-positive and Gram-negative bacteria and fungi, no minimum inhibitory concentration (MIC) values or other antimicrobial data for this compound have been reported in the provided sources. nih.govnih.govmdpi.com
Antiproliferative Activity in Cell-Based Assays
Specific data on the antiproliferative effects of this compound against cancer cell lines is not available in the current body of research. Studies on structurally related compounds, such as methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, have reported potent antiproliferative activity against cell lines like MCF-7, NCI-H460, and A375-C5. clockss.org However, these findings cannot be directly extrapolated to this compound due to structural differences. Other research has focused on different indole-2-carboxamides or 3-methyl-2-phenyl-1H-indoles, but not the specific compound . nih.govnih.gov
Tyrosinase Inhibition Studies
There are no available scientific reports detailing the investigation of this compound as a tyrosinase inhibitor. The field has seen extensive research into various natural and synthetic compounds, including other indole derivatives, for their potential to inhibit this key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com However, specific IC₅₀ values or kinetic studies for this compound are absent from the literature reviewed.
Potential in Advanced Materials Science
The potential application of this compound in the field of advanced materials is an area that appears to be unexplored based on the available information.
Role in Organic Semiconductors and Electronic Materials
There is no information in the reviewed literature suggesting that this compound has been investigated for a role in organic semiconductors or electronic materials. The field of organic electronics utilizes a wide range of π-conjugated organic polymers and small molecules, but the inclusion of this specific indole ester has not been reported. sigmaaldrich.com
Use in Chemosensor Development
While direct applications of this compound as a chemosensor are not extensively documented in scientific literature, its structural framework serves as a valuable platform for the synthesis of sophisticated chemosensing molecules. The indole nucleus is an excellent fluorophore, and its derivatives are widely explored in the development of fluorescent sensors for various ions and molecules. mdpi.comresearchgate.net A prevalent strategy involves the conversion of the methyl ester functionality into a more reactive group, such as a hydrazide, which can then be readily modified to incorporate a specific binding site for a target analyte.
A scientifically established approach for developing chemosensors from this compound involves a two-step synthetic pathway. The first step is the hydrazinolysis of the methyl ester to form 3-methoxy-1H-indole-2-carbohydrazide. This is typically achieved by reacting the starting ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. spectroscopyonline.com The resulting carbohydrazide (B1668358) is a versatile intermediate.
The second step involves the condensation of the 3-methoxy-1H-indole-2-carbohydrazide with a suitable aldehyde or ketone to form a Schiff base. acs.orgnih.gov The Schiff base linkage introduces an imine (-C=N-) group, which, along with the adjacent atoms, can act as a chelating site for metal ions. acs.org The choice of the aldehyde or ketone is crucial as it determines the specificity and sensitivity of the resulting chemosensor. By incorporating different functional groups into the aldehyde or ketone, the electronic properties and the geometry of the binding pocket can be fine-tuned to achieve selective recognition of a particular analyte. epstem.net
The sensing mechanism of such indole-based Schiff base chemosensors often relies on photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). acs.org Upon binding of the target analyte, the conformational and electronic structure of the chemosensor molecule is altered, leading to a discernible change in its fluorescence or colorimetric properties. For instance, the binding of a metal ion can restrict the C=N isomerization and inhibit PET, resulting in a significant enhancement of the fluorescence intensity (a "turn-on" response). mdpi.comacs.org
Several studies have demonstrated the efficacy of indole-based carbohydrazide Schiff bases as chemosensors for a variety of analytes. For example, a chemosensor synthesized from indole-2-carbohydrazide and 3-chlorosalicylaldehyde has been shown to be a highly selective and sensitive fluorescent sensor for fluoride (B91410) ions. spectroscopyonline.com The interaction between the fluoride ion and the N-H and O-H protons of the sensor leads to a significant fluorescence enhancement and a color change from colorless to yellow. spectroscopyonline.com Similarly, other indole-based Schiff base sensors have been developed for the detection of metal ions like Zn²⁺ and Cu²⁺. mdpi.comresearchgate.net
The following table summarizes the performance of representative indole-based Schiff base chemosensors, illustrating the potential of derivatives of this compound in this field.
| Chemosensor Name | Target Analyte | Detection Limit | Binding Constant (Kₐ) | Sensing Mechanism | Reference |
| (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide | F⁻ | 3.2 nM | 3.6 × 10⁴ M⁻² | Hydrogen Bonding, Colorimetric, "Turn-on" Fluorescence | spectroscopyonline.com |
| IH-Sal (from 2-(1H-indol-3-yl)acetohydrazide and salicylaldehyde) | Zn²⁺ | 0.41 µM | - | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |
| Schiff base from 2,4-dihydroxybenzaldehyde | Cu²⁺ | 42.09 nM | 3.02 × 10⁴ M⁻¹ | Colorimetric | nih.gov |
Future Directions and Emerging Trends in Methyl 3 Methoxy 1h Indole 2 Carboxylate Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of indole (B1671886) derivatives is moving away from traditional methods towards more environmentally friendly and efficient "green" chemistry approaches. tandfonline.comresearchgate.net Future research on methyl 3-methoxy-1H-indole-2-carboxylate will likely focus on developing synthetic routes that align with these principles. Conventional methods are often being replaced by techniques that offer high yields, shorter reaction times, and the use of less hazardous reagents. researchgate.netopenmedicinalchemistryjournal.com
Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis, known for being a rapid, efficient, and environmentally friendly method for producing organic compounds, including indole derivatives. tandfonline.comtandfonline.com
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient. An innovative two-step MCR approach has been developed for creating the indole core under mild conditions using ethanol (B145695) as a solvent without a metal catalyst. rsc.org
Green Catalysts and Solvents: There is a significant push towards using water as a solvent, ionic liquids, and nanocatalysts to make synthetic processes more economical and eco-friendly. researchgate.netopenmedicinalchemistryjournal.com Catalyst-free conditions, sometimes promoted by visible light or agents like polyethylene (B3416737) glycol 400, are also being explored. openmedicinalchemistryjournal.com
These sustainable methods aim to reduce toxic waste, minimize energy consumption, and use ecologically benign solvents, adhering to the twelve principles of green chemistry. tandfonline.com The application of these strategies to the synthesis of this compound could lead to more cost-effective and scalable production for research and development.
Table 1: Comparison of Synthetic Approaches for Indole Derivatives
| Feature | Traditional Methods (e.g., Fischer, Bischler) | Emerging Sustainable Methods |
|---|---|---|
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes) tandfonline.com |
| Energy Source | Conventional heating | Microwave irradiation, visible light tandfonline.comopenmedicinalchemistryjournal.com |
| Solvents | Often hazardous organic solvents | Water, ethanol, ionic liquids, solvent-free researchgate.netrsc.org |
| Catalysts | Strong acids, metal catalysts | Green catalysts, nanocatalysts, catalyst-free researchgate.netrsc.org |
| Waste Generation | Can be substantial | Minimized through high atom economy (e.g., MCRs) |
Advanced Computational Methodologies for Predictive Design
In silico or computational chemistry techniques are becoming indispensable in modern drug discovery and materials science, allowing for the acceleration of the design process while reducing costs and failure rates. espublisher.com For this compound, these methods can predict molecular interactions and guide the synthesis of new analogs with enhanced properties. espublisher.com
Future applications in this area include:
Structure-Based Drug Design: Molecular docking studies can predict how derivatives of this compound might bind to biological targets like protein kinases or enzymes. researchgate.net This allows for the rational design of compounds with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. espublisher.com These models can be used to predict the potency of newly designed analogs of this compound before they are synthesized. espublisher.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can refine the understanding of how a ligand interacts with its receptor over time, providing insights into the stability of the binding and the energetic profile of the interaction. espublisher.com
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com
By combining these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, saving significant time and resources. espublisher.com
Table 2: Application of Computational Methods in Designing Indole Analogs
| Computational Technique | Primary Function | Application to this compound Design |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target. researchgate.net | Designing analogs that fit optimally into the active site of a target enzyme (e.g., kinases, IDO1). espublisher.comresearchgate.net |
| QSAR | Correlates chemical structure with biological activity. espublisher.com | Predicting the inhibitory potency of novel analogs based on their structural features. mdpi.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. espublisher.com | Assessing the stability of the ligand-receptor complex and calculating binding free energies. espublisher.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Creating a template for designing new molecules with similar or improved activity. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties. mdpi.com | Screening virtual compounds to eliminate those with poor drug-like properties before synthesis. |
Exploration of Undiscovered Reactivity Profiles and Transformations
While the indole nucleus has well-documented reactivity patterns, particularly electrophilic substitution at the C3 position, there remains significant potential to uncover novel transformations for functionalized indoles like this compound. researchgate.net The presence of the methoxy (B1213986) group at C3 and the carboxylate at C2 alters the electron distribution and steric environment of the indole core, potentially opening up new avenues for chemical modification. chim.itevitachem.com
Emerging areas of exploration include:
C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis. Future work could explore the selective activation of C-H bonds at positions C4, C5, C6, or C7 of the this compound ring, bypassing the need for pre-functionalized starting materials.
Photocatalysis and Electrochemistry: The use of visible light photocatalysis and electrochemical methods offers mild and controlled ways to initiate novel reactions. rsc.org These techniques could be applied to achieve transformations that are difficult under traditional thermal conditions, such as oxidative couplings or dearomatization reactions. acs.org
Reactivity of the Alkylideneindolenine Intermediate: Elimination of a leaving group from a 3-substituted indole can generate a reactive alkylideneindolenine intermediate, which can then react with various nucleophiles. rsc.org Exploring this pathway with derivatives of this compound could lead to new methods for C3 functionalization.
Novel Cyclization Reactions: The functional groups on this compound can be used as handles to build more complex, fused heterocyclic systems. evitachem.com For instance, the ester could be converted to a hydrazide and subsequently cyclized to form an oxadiazole scaffold. chim.it
Table 3: Potential Novel Transformations for the this compound Scaffold
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Site-Selective C-H Arylation | Palladium-catalyzed coupling of a C-H bond with an aryl halide. | Introduction of aryl groups at positions C4-C7 for SAR studies. |
| Photoredox-Catalyzed Radical Addition | Generation of a radical species that adds to the indole ring. | Access to novel alkylated or acylated indole derivatives. |
| Electrochemical Oxidation | Oxidation of the indole ring to form oxindoles or other oxidized products. rsc.org | Synthesis of 2-oxindole derivatives, a common motif in bioactive molecules. rsc.org |
| [3+2] Cycloaddition | Reaction with a three-atom component to form a five-membered ring. | Construction of complex polycyclic indole alkaloids and analogs. |
Strategic Design for Targeted Chemical Biology Probes and Tools
Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein target. nih.gov The this compound scaffold is a promising starting point for the development of such tools due to the versatility of the indole core in forming interactions with biological targets. mdpi.com
Future directions for probe development include:
Affinity-Based Probes: These probes are designed to bind tightly and specifically to a target protein. The core scaffold can be optimized for affinity, and then a reporter tag (like a fluorophore or biotin) can be attached via a linker to allow for visualization or isolation of the target protein.
Activity-Based Probes (ABPs): ABPs are covalent inhibitors that contain a reactive group (a "warhead") designed to form a permanent bond with a specific amino acid residue in the active site of an enzyme. This allows for the specific labeling and identification of active enzymes in complex biological samples.
Photoaffinity Probes: These probes incorporate a photo-reactive group that, upon irradiation with light, forms a covalent bond with nearby molecules. This is a powerful tool for identifying the direct binding partners of a compound within a cell.
The strategic design of such probes based on the this compound structure would enable a deeper understanding of its mechanism of action and could help identify novel biological targets for therapeutic intervention. nih.gov
Table 4: Strategies for Converting this compound into a Chemical Probe
| Probe Type | Required Modification | Purpose | Example Application |
|---|---|---|---|
| Affinity Probe | Addition of a linker and a reporter tag (e.g., biotin, fluorescein). | Pull-down experiments to identify binding partners; cellular imaging. | Identifying the protein target of an anti-proliferative indole derivative. |
| Activity-Based Probe | Incorporation of a reactive electrophilic group (e.g., acrylamide, fluorophosphonate). | Covalently label the active site of a target enzyme for proteomic profiling. | Mapping the activity of a specific class of enzymes in healthy vs. diseased tissue. |
| Photoaffinity Probe | Addition of a photo-reactive moiety (e.g., benzophenone, diazirine). | Covalently crosslink the probe to its direct biological target upon UV irradiation. | Validating a drug-target interaction within living cells. |
| Clickable Probe | Incorporation of a bioorthogonal handle (e.g., alkyne, azide). | Allows for two-step labeling where a reporter tag is added in situ via click chemistry. | Visualizing the subcellular localization of a probe without the steric bulk of a large tag. |
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of compounds by systematically combining different chemical "building blocks." nih.govopenaccessjournals.com When paired with high-throughput screening (HTS), this approach can dramatically accelerate the discovery of new molecules with desired biological activities. nih.gov
The this compound scaffold is well-suited for this approach. A combinatorial library could be designed by varying substituents at multiple positions on the indole ring. For example:
Position 1 (N-H): The nitrogen can be alkylated or arylated with a variety of substituents.
Position 2 (Ester): The methyl ester can be converted to a library of different amides by reacting the corresponding carboxylic acid with a diverse set of amines. mdpi.com
Benzene (B151609) Ring (Positions 4, 5, 6, 7): Different functional groups (e.g., halogens, alkyl groups, methoxy groups) could be introduced on the starting aniline (B41778) precursor before indole ring formation.
Once synthesized, these libraries can be screened against a wide range of biological targets using HTS assays. researchgate.net This strategy allows for the rapid exploration of the structure-activity relationship (SAR) around the indole core, quickly identifying "hit" compounds that can be further optimized into potent and selective leads for drug discovery or other applications. nih.govsci-hub.se
Table 5: Hypothetical Combinatorial Library Design Based on this compound
| Scaffold Position | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Building Block Set 3 (R3) | Total Compounds |
|---|---|---|---|---|
| Modification Site | N1-alkylation | C2-amidation | C5-substitution | |
| Example Building Blocks | -H-Methyl-Ethyl-Benzyl | -NH-phenyl-NH-benzyl-NH-cyclohexyl-NH-(4-pyridyl) | -H-Fluoro-Chloro-Methyl |
| Number of Variations | 4 | 4 | 4 | 4 x 4 x 4 = 64 |
Q & A
Q. What are the standard synthetic routes for methyl 3-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives as intermediates. For example, Method A involves refluxing 3-formylindole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Optimization includes adjusting stoichiometry (e.g., 1.1 equiv of aldehyde precursor) and reaction time. Sodium acetate is often used as a catalyst to enhance cyclization efficiency . HPLC is recommended for monitoring reaction progress and purity assessment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Conducting reactions in fume hoods or gloveboxes to mitigate inhalation risks .
- Segregation of waste for disposal by certified hazardous waste handlers .
- Immediate decontamination of spills with ethanol or water, followed by neutralization .
Q. How is this compound characterized analytically?
Common techniques include:
- HPLC : To assess purity and reaction completion .
- NMR spectroscopy : For structural confirmation, particularly the methoxy group (δ ~3.8–4.0 ppm) and indole backbone protons .
- Mass spectrometry : To verify molecular weight (e.g., calculated 219.2 g/mol for CHNO) .
Advanced Research Questions
Q. How does the methoxy group at the 3-position influence the reactivity of this compound in electrophilic substitution reactions?
The methoxy group acts as an electron-donating substituent, directing electrophiles to the C-5 and C-7 positions of the indole ring. This regioselectivity is critical in synthesizing derivatives like 5-fluoro or 5-bromo analogs. Computational studies (e.g., DFT) can predict charge distribution, while experimental validation involves isolating products from nitration or halogenation reactions .
Q. What strategies are effective for synthesizing bioactive derivatives of this compound?
- Functionalization of the carboxylate group : Hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by coupling with amines to form amides .
- Modification of the methoxy group : Demethylation with BBr generates a hydroxyl group for further derivatization .
- Heterocyclic fusion : Condensation with thiazolidinones or pyrazoles to create hybrid scaffolds with potential antimicrobial or anticancer activity .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Molecular docking : To simulate interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases .
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett σ values) with observed bioactivity .
- ADMET profiling : Predicting pharmacokinetic parameters (e.g., logP for membrane permeability) .
Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound derivatives?
- Reaction parameter screening : Systematic variation of solvent (e.g., DMF vs. acetic acid), temperature, and catalyst loading .
- Byproduct analysis : Using LC-MS to identify side products (e.g., over-oxidized indoles) and adjust reducing agent concentrations .
- Scale-up validation : Reproducing small-scale optimizations in pilot reactors to assess scalability .
Methodological Considerations
Q. What are the best practices for scaling up this compound synthesis without compromising yield?
- Continuous flow chemistry : Minimizes thermal degradation during exothermic steps .
- In-line purification : Coupling reactors with flash chromatography systems to isolate intermediates .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy .
Q. How can researchers mitigate batch-to-batch variability in indole carboxylate derivatives?
- Strict control of starting material purity : Use HPLC-validated reagents .
- Standardized workup protocols : Consistent solvent volumes and crystallization conditions (e.g., DMF/acetic acid ratio) .
- Statistical design of experiments (DoE) : Identifying critical factors (e.g., reaction time, temperature) via Plackett-Burman screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
